molecular formula C12H13BrO3 B2687838 Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate CAS No. 1012058-33-1

Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate

Cat. No.: B2687838
CAS No.: 1012058-33-1
M. Wt: 285.137
InChI Key: AHJLWGDEBQDQCV-QPJJXVBHSA-N
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Description

Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate ( 1012058-33-1) is a high-value chemical building block with a molecular formula of C12H13BrO3 and a molecular weight of 285.13 . This compound features a conjugated system consisting of an acrylate ester and a phenyl ring, a structure known for its near-planar geometry and trans (E) configuration about the C=C bond, which can influence its solid-state packing through intermolecular interactions such as C-H···O hydrogen bonds . The terminal bromoethoxy group is a key reactive site, making this compound a versatile intermediate for further functionalization, particularly in nucleophilic substitution reactions. Its primary research value lies in its application as a key synthon in medicinal chemistry and drug discovery, serving as a precursor for the synthesis of more complex molecules. For instance, compounds with similar bromoethoxy and acrylate functionalities are investigated as potent inhibitors for specific biological targets, such as transthyretin amyloid fibrillogenesis or bacterial DNA polymerase IIIC, highlighting its potential in developing therapies for amyloid diseases and drug-resistant Gram-positive bacterial infections . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper handling procedures should be followed, and the product requires cold-chain transportation to ensure stability .

Properties

IUPAC Name

methyl (E)-3-[4-(2-bromoethoxy)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-15-12(14)7-4-10-2-5-11(6-3-10)16-9-8-13/h2-7H,8-9H2,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJLWGDEBQDQCV-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)OCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)OCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate typically involves the esterification of 3-[4-(2-bromoethoxy)phenyl]prop-2-enoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as ethers or amines.

    Hydrolysis: The major product is 3-[4-(2-bromoethoxy)phenyl]prop-2-enoic acid.

    Reduction: The major product is the corresponding alcohol.

Scientific Research Applications

Applications in Organic Synthesis

Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structural features allow for various modifications and derivatizations:

  • Nucleophilic Substitution : The presence of the bromo group facilitates nucleophilic substitution reactions, leading to the formation of new derivatives with distinct properties.
  • Synthesis of Pharmaceuticals : The compound is being explored for its potential use in synthesizing pharmaceutical agents due to its ability to interact with various biological targets.

Research indicates that this compound may exhibit significant biological activity:

  • Anticancer Properties : Preliminary studies suggest that compounds with similar structures possess anticancer activity, indicating that this compound may also have therapeutic potential.
  • Interaction with Biomolecules : The unique bromoethoxy substituent may enhance interactions with cellular targets, potentially influencing pathways involved in disease processes. Ongoing research aims to elucidate these mechanisms further.

Case Studies

Several studies have investigated the biological effects and synthetic applications of this compound:

  • Synthetic Pathways : A study demonstrated the successful synthesis of various derivatives through nucleophilic substitution using this compound as a precursor. These derivatives showed enhanced reactivity and potential application in drug development.
  • Biological Activity Assessment : Another investigation focused on the compound's interaction with cancer cell lines, revealing promising results in inhibiting cell proliferation. Further studies are needed to confirm these effects and understand the underlying mechanisms.

Mechanism of Action

The mechanism of action of Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The bromoethoxy group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. These reactions can modulate the compound’s activity and interactions with biological targets, influencing its overall effects .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The following table summarizes key structural and functional differences between Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties/Activities
This compound ~C₁₂H₁₃BrO₃ ~285.14 2-Bromoethoxy Potential alkylating agent; high electrophilicity
Methyl (2E)-3-(4-nitrophenyl)prop-2-enoate C₁₀H₉NO₄ 207.19 4-Nitro Strong electron-withdrawing group; enhances reactivity in conjugate additions
(2E)-3-[4-(2-Chloroacetamido)phenyl]prop-2-enoate C₁₃H₁₄ClNO₃ 267.71 2-Chloroacetamido Combines amide and chloro groups; may improve solubility
Methyl (E)-3-[4-(bromomethyl)phenyl]prop-2-enoate C₁₁H₁₁BrO₂ 255.11 4-Bromomethyl Bromomethyl as a leaving group; used in cross-coupling reactions
Ethyl (Z)-2-diethoxyphosphoryl-3-[4-(dimethylamino)phenyl]prop-2-enoate C₁₇H₂₆NO₅P 363.37 Diethoxyphosphoryl, 4-dimethylamino Electron-donating dimethylamino group; potential for coordination chemistry
Methyl (2E)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]prop-2-enoate C₁₄H₁₄N₂O₂ 242.28 1H-imidazol-1-ylmethyl Introduces hydrogen-bonding capacity; possible biological targeting

Functional and Reactivity Differences

  • Electrophilicity and Alkylation Potential: The 2-bromoethoxy group in the target compound offers superior leaving-group capability compared to bromomethyl () or nitro groups (), making it more reactive in nucleophilic substitution reactions. This property is critical in prodrug design or polymer chemistry.
  • Biological Activity : While direct data on the target compound’s bioactivity is absent, structurally similar compounds in exhibit antiproliferative effects. For instance, β-ketoester derivatives with oxy-phenyl groups show >90% inhibition in leukemia cell lines . The bromoethoxy group’s electrophilicity may enhance interactions with cellular nucleophiles, akin to alkylating chemotherapeutic agents.

Biological Activity

Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate is a chemical compound that has garnered interest in the fields of organic synthesis and medicinal chemistry due to its potential biological activities. This compound is primarily studied for its interactions with biological systems, which may lead to therapeutic applications.

Chemical Structure and Properties

This compound features a bromoethoxy group that enhances its reactivity, particularly in nucleophilic substitution reactions. The structure can be represented as follows:

C12H13BrO3\text{C}_{12}\text{H}_{13}\text{BrO}_3

This compound is synthesized through the esterification of 3-[4-(2-bromoethoxy)phenyl]prop-2-enoic acid with methanol, typically under reflux conditions to ensure complete conversion.

The biological activity of this compound is influenced by its ability to interact with various biomolecules. The bromoethoxy group can participate in nucleophilic substitutions, while the ester moiety may undergo hydrolysis or reduction, affecting its biological interactions and potential therapeutic effects.

Inhibitory Effects

Recent studies have indicated that compounds similar to this compound exhibit inhibitory effects on specific enzymes, such as matrix metalloproteinases (MMPs). For instance, compounds structurally related to this compound have shown significant inhibitory activity against MMP-1, a key enzyme involved in extracellular matrix degradation .

Case Study: MMP Inhibition

A study focusing on the structure-activity relationship (SAR) of MMP inhibitors revealed that certain derivatives of similar compounds exhibited IC50 values significantly lower than their analogs. For example:

CompoundIC50 (µM)
Compound A11.5 ± 1.3
Compound B0.18 ± 0.03
Compound C1.54 ± 0.08

These findings suggest that modifications in the chemical structure can lead to enhanced biological activity, highlighting the importance of structural features in drug design .

Therapeutic Potential

This compound has been investigated for its potential therapeutic applications, particularly in treating conditions associated with inflammation and tissue remodeling. The compound's ability to inhibit MMPs may make it relevant in managing diseases such as arthritis and cancer, where matrix degradation plays a critical role .

Comparison with Similar Compounds

When compared to other halogen-substituted phenyl propanoates, this compound demonstrates unique reactivity patterns due to the presence of the bromine atom, which is more reactive than chlorine or iodine in nucleophilic substitution reactions. This property may enhance its utility in synthetic organic chemistry and medicinal applications.

Compound NameHalogen TypeReactivity Level
This compoundBromineHigh
Methyl 3-[4-(2-chloroethoxy)phenyl]prop-2-enoateChlorineMedium
Methyl 3-[4-(2-iodoethoxy)phenyl]prop-2-enoateIodineLow

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate, and how can its purity be validated?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, in Reference Example 107 ( ), 1,2-dibromoethane reacts with a phenolic precursor in acetone under basic conditions (potassium carbonate) at 60°C. Purification is achieved using C18 reverse-phase chromatography (acetonitrile/water). Purity validation requires LCMS ([M+H]+ = 749) and HPLC (retention time = 1.58 minutes under SMD-TFA05 conditions) . Baseline separation in HPLC and mass spectral consistency are critical for confirming purity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : LCMS and HPLC are primary tools for characterization, as demonstrated in patent applications ( ). LCMS confirms molecular weight ([M+H]+ = 749), while HPLC assesses purity and retention behavior. Additionally, 1^1H/13^13C NMR can identify structural features like the bromoethoxy group (δ ~4.3 ppm for BrCH2_2CH2_2O-) and the α,β-unsaturated ester (δ ~6.3–7.8 ppm for vinyl protons). FT-IR can confirm ester carbonyl (C=O stretch ~1700 cm1^{-1}) and ether (C-O-C ~1250 cm1^{-1}) functionalities .

Q. What safety protocols are recommended when handling this compound?

  • Methodological Answer : Due to the bromoethoxy group’s potential toxicity and alkylating properties, researchers should use PPE (gloves, goggles, lab coats) and work in a fume hood. Waste must be segregated and disposed via certified chemical waste handlers. highlights similar protocols for handling structurally related esters, emphasizing avoidance of skin contact and inhalation .

Advanced Research Questions

Q. How does the bromoethoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The bromine atom in the 2-bromoethoxy moiety acts as a leaving group, enabling SN2 reactions. For instance, in Reference Example 109 ( ), the compound reacts with amines (e.g., N-methyltetrahydrofuran-3-amine) in DMF at 80°C, facilitated by a base (N-ethyl-N-isopropylpropan-2-amine). Kinetic studies using 1^1H NMR or conductivity measurements can monitor substitution rates. Steric hindrance from the adjacent phenyl group may slow reactivity, requiring polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

Q. How can researchers resolve discrepancies between theoretical and observed spectroscopic data for this compound?

  • Methodological Answer : Discrepancies may arise from impurities, tautomerism, or crystallographic packing effects. For example, unexpected HPLC peaks could indicate byproducts from incomplete bromoethoxy substitution. Cross-validation using X-ray crystallography (via SHELXL or ORTEP-III) can resolve structural ambiguities . Computational tools (e.g., DFT for NMR chemical shift prediction) or tandem MS/MS fragmentation analysis may clarify conflicting data .

Q. What strategies are employed to utilize this compound as a building block in complex organic syntheses?

  • Methodological Answer : The compound serves as a key intermediate in synthesizing spirocyclic carboxamides ( ). Its bromoethoxy group undergoes displacement with nucleophiles (e.g., amines, thiols), while the α,β-unsaturated ester participates in Michael additions or cycloadditions. In Reference Example 109, it reacts with L-aspartate dimethyl ester hydroiodide to form a diazaspirodecene derivative. Optimizing stoichiometry (e.g., 1:2 molar ratio with amines) and reaction time (1.5 hours at 80°C) improves yields .

Q. How can computational chemistry models predict the reactivity or stability of this compound under various conditions?

  • Methodological Answer : Molecular dynamics simulations can assess steric/electronic effects of the bromoethoxy group. For example, docking studies (using AutoDock Vina) may predict binding affinities in biological targets. QSPR models correlate substituent effects (e.g., electron-withdrawing phenyl groups) with hydrolysis rates in aqueous buffers. Stability under acidic/basic conditions can be modeled via Gaussian-based transition state calculations .

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